1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea
CAS No.: 1797662-63-5
Cat. No.: VC7485526
Molecular Formula: C15H18ClN5O
Molecular Weight: 319.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797662-63-5 |
|---|---|
| Molecular Formula | C15H18ClN5O |
| Molecular Weight | 319.79 |
| IUPAC Name | 1-(3-chlorophenyl)-3-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]urea |
| Standard InChI | InChI=1S/C15H18ClN5O/c1-10-7-14(21(2)3)20-13(18-10)9-17-15(22)19-12-6-4-5-11(16)8-12/h4-8H,9H2,1-3H3,(H2,17,19,22) |
| Standard InChI Key | QFEHTOKCXJULLN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)Cl)N(C)C |
Introduction
1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea is a complex organic compound with a specific molecular structure. It belongs to the class of urea derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. This compound is characterized by its unique combination of a chlorophenyl group and a dimethylamino-substituted pyrimidine moiety.
Chemical Formula and Molecular Weight
-
Molecular Formula: C15H18ClN5O
-
Molecular Weight: Approximately 321.8 g/mol
Structural Components
-
The compound consists of a urea backbone with a 3-chlorophenyl group attached to one nitrogen atom.
-
The other nitrogen atom of the urea is linked to a methyl group that is part of a pyrimidine ring, which is further substituted with a dimethylamino group at the 4-position and a methyl group at the 6-position.
Synthesis and Chemical Stability
-
The synthesis of this compound typically involves the reaction of a chlorophenyl isocyanate with an amine derived from the pyrimidine moiety.
-
Chemical stability can be influenced by factors such as moisture, light, and temperature, which may affect its storage and handling conditions.
Research Findings
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClN5O |
| Molecular Weight | Approximately 321.8 g/mol |
| CAS Number | 1797662-63-5 |
| Synonyms | 1-(3-Chlorophenyl)-3-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}urea |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume